molecular formula C15H12ClNO3 B5745752 7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine

7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine

Cat. No. B5745752
M. Wt: 289.71 g/mol
InChI Key: AUJDBAINIVTPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is a heterocyclic compound with a unique structure that has attracted the attention of researchers in various fields. This compound has potential applications in several areas of scientific research, including medicinal chemistry, pharmacology, and materials science.

Scientific Research Applications

7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has potential applications in several areas of scientific research. In medicinal chemistry, this compound has been shown to have antitumor activity against various cancer cell lines. In pharmacology, it has been found to have potential as a novel antidepressant and anxiolytic agent. In materials science, it has been used as a building block for the synthesis of polymeric materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is not fully understood. However, it has been proposed that its antitumor activity is due to the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Its antidepressant and anxiolytic effects are thought to be mediated by the modulation of the serotonergic and noradrenergic systems in the brain.
Biochemical and Physiological Effects:
In vitro studies have shown that 7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have demonstrated that it can reduce tumor growth and increase survival rates in animal models. In addition, this compound has been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine in lab experiments is its unique structure, which allows for the synthesis of novel polymeric materials with unique properties. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine. One area of interest is the development of more efficient synthesis methods for this compound. Another area is the investigation of its potential as a therapeutic agent for various diseases, including cancer and depression. Additionally, the use of this compound as a building block for the synthesis of novel polymeric materials with unique properties is an area of ongoing research.

Synthesis Methods

The synthesis of 7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine can be achieved through several methods. One of the most commonly used methods is the reaction of 4-chlorophenylacetic acid with glyoxal in the presence of a catalyst, such as p-toluenesulfonic acid. This reaction produces the intermediate compound 7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazole, which can be further converted into 7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine by reacting with a reducing agent, such as sodium borohydride.

properties

IUPAC Name

7-(4-chlorophenyl)-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-11-1-3-12(4-2-11)17-7-10-5-14-15(20-9-19-14)6-13(10)18-8-17/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJDBAINIVTPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(C=C2OCN1C4=CC=C(C=C4)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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